1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of the Phenylprop-2-en-1-yl Intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired alkene.
Formation of the Piperazine Core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution Reactions: The phenylprop-2-en-1-yl group and the trifluoromethylbenzyl group are introduced to the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated alkyl chain.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated alkyl chains.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group may interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The piperazine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperazine: Lacks the trifluoromethylbenzyl group, resulting in different binding properties.
4-(trifluoromethyl)benzylpiperazine: Lacks the phenylprop-2-en-1-yl group, affecting its overall activity and applications.
Uniqueness
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the phenylprop-2-en-1-yl and trifluoromethylbenzyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2/c22-21(23,24)20-10-8-19(9-11-20)17-26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSUWQPWJBWQU-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.